REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4]([CH2:11][CH2:12][CH3:13])[NH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].C([O-])(=O)C.[Na+].CO[CH:21]1[CH2:25][CH2:24][CH:23](OC)O1>C(O)(=O)C>[CH2:11]([C:4]1[NH:5][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:2]([N:1]2[CH:21]=[CH:25][CH:24]=[CH:23]2)[N:3]=1)[CH2:12][CH3:13] |f:1.2|
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Name
|
|
Quantity
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145 g
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Type
|
reactant
|
Smiles
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NC=1N=C(NC1C(=O)OC)CCC
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Name
|
|
Quantity
|
388 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
117 g
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Type
|
reactant
|
Smiles
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COC1OC(CC1)OC
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
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was added over a 5-minute period
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 5 minutes
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Duration
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5 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark solution was refluxed for 20 minutes
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Duration
|
20 min
|
Type
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ADDITION
|
Details
|
poured onto ice
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Type
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EXTRACTION
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Details
|
The gummy mixture was extracted with dichloromethane
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Type
|
WASH
|
Details
|
the combined organic layers washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
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the residue dissolved in dichloromethane (2 L)
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Type
|
ADDITION
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Details
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The dichloromethane solution was treated with silica gel (500 g)
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Type
|
FILTRATION
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Details
|
the suspension filtered through a bed of silica gel (300 g)
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Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product recrystallized from ether/hexane (2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1NC(=C(N1)N1C=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |